5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
CAS No.: 400073-84-9
Cat. No.: VC1976432
Molecular Formula: C9H8N4O2
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400073-84-9 |
|---|---|
| Molecular Formula | C9H8N4O2 |
| Molecular Weight | 204.19 g/mol |
| IUPAC Name | 5-amino-2-phenyltriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N4O2/c10-8-7(9(14)15)11-13(12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12)(H,14,15) |
| Standard InChI Key | JBZRUGXIAJOSDU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)O |
Introduction
Chemical Properties and Structural Information
5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a solid organic compound with several functional groups that contribute to its chemical reactivity and potential biological activities. Understanding its fundamental chemical properties is essential for exploring its applications in various fields.
Basic Identification Data
The compound is uniquely identified through various chemical registries and databases, providing standardized information for research and industrial purposes.
| Parameter | Value |
|---|---|
| CAS Number | 400073-84-9 |
| Molecular Formula | C₉H₈N₄O₂ |
| Molecular Weight | 204.19 g/mol |
| Exact Mass | 204.06500 |
| PubChem CID | 609219 |
| DTXSID | 00346056 |
| HS Code | 2933990090 |
These identification parameters enable researchers to precisely reference the compound in scientific literature and regulatory documentation .
Physical and Chemical Properties
The physical and chemical characteristics of 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid determine its behavior in various experimental and application settings.
| Property | Value |
|---|---|
| Physical State | Solid |
| LogP | 1.12890 |
| Polar Surface Area (PSA) | 94.03000 |
| Solubility | Limited water solubility; soluble in polar organic solvents |
| Stability | Stable under normal conditions; sensitive to strong oxidizing agents |
| Melting Point | Not specifically documented |
| Boiling Point | Not specifically documented |
The compound's moderate lipophilicity (LogP = 1.12890) suggests a balance between hydrophilic and lipophilic properties, potentially beneficial for membrane permeability in biological systems .
Structural Features and Reactivity
The structure of 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid contains several key functional groups that contribute to its chemical behavior and potential biological activities.
Key Structural Elements
The compound contains a 1,2,3-triazole core, which is a five-membered heterocyclic ring containing three nitrogen atoms. This ring system is characterized by its aromaticity and nitrogen-rich structure, which contributes to its stability and potential for biological interactions. The triazole ring possesses low multidrug resistance properties, low toxicity, high bioavailability, and stability in both acidic and basic conditions .
The phenyl group at position 2 of the triazole ring increases the compound's lipophilicity and provides additional sites for potential structural modifications. The amino group at position 5 and the carboxylic acid at position 4 are polar functional groups that can participate in hydrogen bonding and other intermolecular interactions, potentially enhancing binding to biological targets .
Chemical Reactivity
The reactivity of 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is primarily determined by its functional groups:
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The carboxylic acid group can undergo typical carboxylic acid reactions including esterification, amidation, and salt formation
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The amino group can participate in nucleophilic substitution reactions, acylation, and can serve as a handle for further functionalization
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The triazole ring is relatively stable but can participate in certain reactions, particularly involving the nitrogen atoms
This multifunctional nature makes the compound versatile as a building block in organic synthesis and medicinal chemistry applications.
Synthesis Methods
The synthesis of 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid can be achieved through various methods, with the most common approaches involving cycloaddition reactions and subsequent functionalization.
One-Step Synthesis from Azides and β-Ketoesters
One notable synthetic approach involves the reaction of azides with β-ketoesters in the presence of a base to form 1,2,3-triazole carboxylic acids. This method has been described in patent literature as an efficient one-step process for preparing these compounds .
The general reaction sequence includes:
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Preparation of an azide compound (such as phenyl azide)
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Reaction of the azide with a suitable β-ketoester
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Base-catalyzed cyclization to form the triazole ring
This process typically involves combining the azide, a β-ketoester, and a base (such as K₂CO₃) in aqueous ethanol, heating the mixture to around 80°C for several hours, followed by neutralization with acid to precipitate the product .
Alternative Synthetic Approaches
Another synthetic route involves the reaction of phenylacetylene with azides in the presence of a catalyst, followed by further modifications to introduce the amino and carboxylic acid groups. The copper-catalyzed azide-alkyne cycloaddition (commonly known as click chemistry) can also be utilized as a starting point, followed by appropriate functional group transformations.
The yields of these reactions typically range from 30-95%, depending on the specific conditions and substrates used .
Applications in Medicinal Chemistry and Drug Development
The diverse functional groups and potential biological activities of 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid make it a valuable scaffold in medicinal chemistry and drug development.
Role as a Chemical Intermediate
5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid serves as a versatile intermediate in the synthesis of various pharmaceuticals due to its reactive functional groups. The carboxylic acid can be converted to esters, amides, or reduced to alcohols, while the amino group can undergo acylation, alkylation, or serve as a site for the attachment of other functional groups.
Pharmaceutical Applications
The triazole scaffold is an important element in numerous drugs and development candidates, serving as a structural backbone in many:
The 1,2,3-triazole ring in this compound contributes several advantageous properties for drug development, including:
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Low multidrug resistance
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Low toxicity
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High bioavailability
These properties make 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and its derivatives promising candidates for pharmaceutical research and development.
Research Directions and Future Perspectives
Research on 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid continues to evolve, with several promising directions for future investigation.
Structure-Activity Relationship Studies
Further exploration of structure-activity relationships through the synthesis of derivatives with modifications at various positions could yield compounds with enhanced biological activities. Particularly, modifications of the phenyl ring with various substituents or replacement of the amino group with other functional groups could generate libraries of compounds with diverse properties for biological screening.
Computational Studies
Molecular docking studies, similar to those performed with related compounds, could provide insights into the binding modes of 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with potential biological targets such as xanthine oxidase or other enzymes . These computational approaches could guide the rational design of more potent and selective derivatives.
Expanded Biological Evaluation
Comprehensive biological screening of 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid against various targets, including enzymes, bacteria, fungi, and cancer cell lines, would provide valuable information about its potential therapeutic applications. Given the demonstrated activities of related triazole compounds, such studies could reveal new applications for this compound or its derivatives.
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